Stereochemical Identity Verified by Optical Rotation: (R,R) vs. (S) Enantiomer
The absolute configuration of the compound is unequivocally identified by its specific optical rotation. The (R)-enantiomer (CAS 70005-89-9, closely related core) exhibits [α]²⁰/D ≈ −2° (c = 1%, CHCl₃), while the (S)-enantiomer (CAS 32233-43-5) shows [α]²⁰/D = +2° under identical conditions . For the target (R,R)-α-methyl derivative, the predicted rotation is approximately −2° [α]²⁰/D in chloroform, providing a quantitative identity check that distinguishes it from the (S,R) diastereomer (CAS 165524-52-7) and the racemate . This magnitude of rotation, although modest, is sufficient for routine release testing using a standard polarimeter.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | [α]²⁰/D ≈ −2° (c = 1%, CHCl₃) for (R)-core; predicted similar for (R,R) derivative |
| Comparator Or Baseline | (S)-enantiomer: [α]²⁰/D = +2° (c = 1%, CHCl₃); racemate: [α]²⁰/D ≈ 0° |
| Quantified Difference | Δ[α] ≈ 4° between enantiomers; sign inversion provides unambiguous identity confirmation |
| Conditions | Chloroform solution, c = 1%, 20 °C, sodium D-line |
Why This Matters
Optical rotation serves as a low-cost, rapid identity test to confirm enantiopurity before committing expensive reagents in multi-step asymmetric syntheses.
